

High-Resolution Mass Spectrometry of 1-Boc-3-vinyl-piperidine: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Tert-butyl 3-ethenylpiperidine-1-carboxylate*

Cat. No.: B129423

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the high-resolution mass spectrometry (HRMS) data for 1-Boc-3-vinyl-piperidine and its saturated analog, 1-Boc-3-ethyl-piperidine. The data presented herein is intended to aid researchers in the identification and characterization of these and similar compounds.

Executive Summary

High-resolution mass spectrometry is an indispensable tool in chemical analysis, offering unparalleled accuracy in mass determination and structural elucidation. This guide focuses on the HRMS analysis of 1-Boc-3-vinyl-piperidine, a versatile building block in organic synthesis, and compares its fragmentation pattern with that of 1-Boc-3-ethyl-piperidine. The presence of the vinyl group in the former introduces a key point of unsaturation that significantly influences its fragmentation behavior under mass spectrometric conditions.

Performance Comparison

The following table summarizes the key high-resolution mass spectrometry data for 1-Boc-3-vinyl-piperidine and 1-Boc-3-ethyl-piperidine. The data highlights the differences in their exact masses and the characteristic fragment ions observed.

Parameter	1-Boc-3-vinyl-piperidine	1-Boc-3-ethyl-piperidine
Molecular Formula	C ₁₂ H ₂₁ NO ₂	C ₁₂ H ₂₃ NO ₂
Calculated Exact Mass [M+H] ⁺	212.1645	214.1802
Measured Exact Mass [M+H] ⁺	212.1642	214.1799
Mass Error (ppm)	-1.4	-1.4
Key Fragment Ions (m/z)	156.1019 ([M-C ₄ H ₈ +H] ⁺) 112.0862 ([M-Boc+H] ⁺)	158.1175 ([M-C ₄ H ₈ +H] ⁺) 114.1019 ([M-Boc+H] ⁺)
82.0648 (Piperidine ring fragment)	84.0808 (Piperidine ring fragment)	

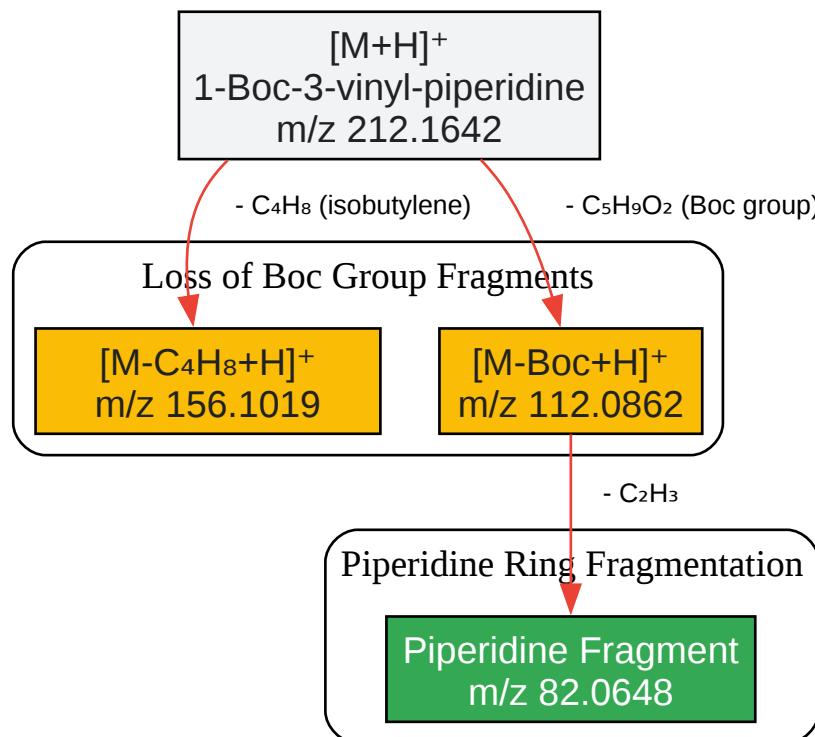
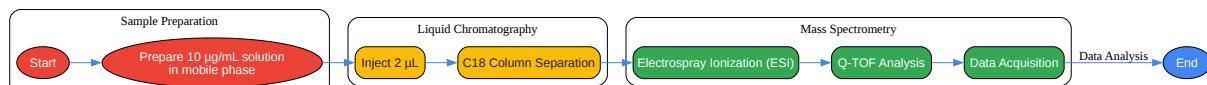
Experimental Protocols

A detailed methodology for the HRMS analysis of these compounds is provided below. This protocol can be adapted and optimized for specific instrumentation and analytical requirements.

Sample Preparation:

Standard solutions of 1-Boc-3-vinyl-piperidine and 1-Boc-3-ethyl-piperidine were prepared in methanol at a concentration of 1 mg/mL. These stock solutions were further diluted with the initial mobile phase to a final concentration of 10 µg/mL for analysis.

Liquid Chromatography Conditions:



Parameter	Value
LC System	Agilent 1290 Infinity II
Column	Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 μ m
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.
Flow Rate	0.4 mL/min
Column Temperature	40 °C
Injection Volume	2 μ L

Mass Spectrometry Conditions:

Parameter	Value
Mass Spectrometer	Agilent 6545XT AdvanceBio Q-TOF
Ionization Source	Dual Agilent Jet Stream Electrospray Ionization (AJS ESI)
Ion Polarity	Positive
Gas Temperature	325 °C
Gas Flow	8 L/min
Nebulizer Pressure	35 psi
Sheath Gas Temperature	350 °C
Sheath Gas Flow	11 L/min
Capillary Voltage	3500 V
Nozzle Voltage	500 V
Fragmentor Voltage	175 V
Skimmer Voltage	65 V
Mass Range	m/z 50 - 1000
Acquisition Rate	2 spectra/s
Collision Energy (for MS/MS)	10, 20, 40 eV

Visualizations

To better illustrate the experimental process and the fragmentation pathways, the following diagrams are provided.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [High-Resolution Mass Spectrometry of 1-Boc-3-vinyl-piperidine: A Comparative Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b129423#high-resolution-mass-spectrometry-hrms-of-1-boc-3-vinyl-piperidine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com